![molecular formula C8H9IO B3373633 2-Iodo-3-methylbenzyl alcohol CAS No. 100959-88-4](/img/structure/B3373633.png)
2-Iodo-3-methylbenzyl alcohol
Overview
Description
2-Iodo-3-methylbenzyl alcohol is an organic compound that is part of the alcohol family. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom . The compound is used in various chemical reactions and is often available from specialty chemical suppliers .
Synthesis Analysis
The synthesis of alcohols like 2-Iodo-3-methylbenzyl alcohol can be achieved through various methods. One common approach is the retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis . Another method involves the use of organometallic reagents, which react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methylbenzyl alcohol, like other alcohols, is characterized by the presence of a hydroxyl group (-OH). This group is responsible for many of the physical and chemical properties of alcohols . The compound also contains an iodine atom, which can influence its reactivity and other properties.Chemical Reactions Analysis
Alcohols, including 2-Iodo-3-methylbenzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond. One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Scientific Research Applications
Synthesis of Multimetal and Doped Metal Oxides
The “benzyl alcohol route” is a method used for the synthesis of multimetal and doped metal oxides . “2-Iodo-3-methylbenzyl alcohol” can potentially be used in this method to synthesize these types of materials.
Synthesis of Nanoparticles
The “benzyl alcohol route” can also be used for the synthesis of nanoparticles . “2-Iodo-3-methylbenzyl alcohol” can be used as a precursor in this method to produce nanoparticles of various sizes and shapes.
Oxidation of Secondary Alcohols
“2-Iodo-3-methylbenzyl alcohol” can be used in the oxidation of secondary alcohols to produce ketones . This is a fundamental reaction in contemporary chemistry.
Catalyst in Oxidation Reactions
“2-Iodo-3-methylbenzyl alcohol” can be used as a catalyst in oxidation reactions . It can be used in combination with other reagents to oxidize a variety of substrates.
Mechanism of Action
Mode of Action
Based on its structural similarity to other alcohols, it may undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) can act as a leaving group, allowing the molecule to interact with various biological targets.
Biochemical Pathways
Alcohols and their derivatives are known to participate in a variety of biochemical processes, including metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-methylbenzyl alcohol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the body.
properties
IUPAC Name |
(2-iodo-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGNIBWPJTMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methylbenzyl alcohol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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